3,4-Difluoro-3'-piperidinomethyl benzophenone
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Overview
Description
3,4-Difluoro-3’-piperidinomethyl benzophenone is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions on the benzene ring, and a piperidinomethyl group attached to the benzophenone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-3’-piperidinomethyl benzophenone typically involves the following steps:
Formation of Benzophenone: The benzophenone core can be synthesized via Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Attachment of Piperidinomethyl Group: The piperidinomethyl group can be introduced through a nucleophilic substitution reaction, where piperidine reacts with a suitable benzophenone derivative under basic conditions.
Industrial Production Methods
Industrial production of 3,4-Difluoro-3’-piperidinomethyl benzophenone may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-3’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to alcohols.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzophenone derivatives
Scientific Research Applications
3,4-Difluoro-3’-piperidinomethyl benzophenone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-Difluoro-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and piperidinomethyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzophenone: Lacks the piperidinomethyl group, resulting in different chemical and biological properties.
3,4-Difluoro-4’-piperidinomethyl benzophenone: Similar structure but with a different substitution pattern on the benzene ring.
3,4-Dichloro-3’-piperidinomethyl benzophenone: Chlorine atoms instead of fluorine, leading to variations in reactivity and applications
Uniqueness
3,4-Difluoro-3’-piperidinomethyl benzophenone is unique due to the presence of both fluorine atoms and the piperidinomethyl group, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO/c20-17-8-7-16(12-18(17)21)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZJAYUNRAEWFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643166 |
Source
|
Record name | (3,4-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-60-7 |
Source
|
Record name | Methanone, (3,4-difluorophenyl)[3-(1-piperidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898793-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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